Flu-DNB

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

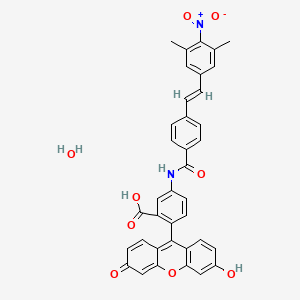

5-[[4-[(E)-2-(3,5-dimethyl-4-nitrophenyl)ethenyl]benzoyl]amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H26N2O8.H2O/c1-20-15-23(16-21(2)35(20)39(45)46)4-3-22-5-7-24(8-6-22)36(42)38-25-9-12-28(31(17-25)37(43)44)34-29-13-10-26(40)18-32(29)47-33-19-27(41)11-14-30(33)34;/h3-19,40H,1-2H3,(H,38,42)(H,43,44);1H2/b4-3+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICHISZJWNEUDF-BJILWQEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)C=CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)/C=C/C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H28N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Two-Photon Excitation Nitric Oxide Release by Flu-DNB: A Technical Guide

Executive Summary

Nitric oxide (NO) is a pleiotropic gasotransmitter governing critical physiological processes, including vasodilation, neuromodulation, and immune responses. Due to its gaseous nature and radical reactivity, achieving precise spatiotemporal control of NO in living systems is notoriously difficult. Flu-DNB (a fluorescein-conjugated 2,6-dimethylnitrobenzene derivative) represents a breakthrough in photopharmacology. As a non-nitrosyl-chelated NO donor activated by two-photon excitation (TPE), it bypasses the limitations of spontaneous NO donors.

This guide dissects the photochemical mechanisms, photophysical properties, and self-validating experimental protocols required to harness Flu-DNB for high-resolution biological investigations, drawing on foundational work by 1 and subsequent structural optimizations.

Molecular Design and Photochemical Mechanism

The Causality of Steric Hindrance

Unlike traditional UV-cleavable protecting groups, the DNB architecture relies on a deliberate steric clash. The two methyl groups at the 2,6-positions of the nitrobenzene ring force the nitro group out of coplanarity with the aromatic π -system.

Why is this critical? This twisted ground-state conformation significantly lowers the activation energy barrier for excited-state rearrangement. Upon photon absorption, the sterically hindered nitro group undergoes rapid photoisomerization into a highly unstable nitrite ester intermediate. This intermediate subsequently undergoes homolytic cleavage of the O–NO bond, releasing a free NO radical and leaving behind a residual phenoxy radical.

The Role of the Antenna

To shift the activation energy into the biologically transparent near-infrared (NIR) window, the DNB moiety is conjugated to a fluorescein antenna. This allows the molecule to undergo Two-Photon Excitation (TPE) when irradiated with a femtosecond-pulse laser. TPE ensures that excitation strictly occurs at the focal point where photon density is squared, yielding true 3D spatial resolution without the out-of-focus phototoxicity and poor tissue penetration associated with one-photon UV excitation.

Fig 1. Photochemical mechanism of Flu-DNB NO release via two-photon excitation and isomerization.

Photophysical Properties and Kinetics

To optimize NO release efficiency, structural modifications to the linker between the antenna and the DNB moiety have been explored. Replacing the amide bond in Flu-DNB with a simple olefin linker creates Flu-DNB-DB . This modification extends the π -conjugation from the stilbene moiety to the benzene ring of the fluorescein, shifting the absorption maximum and dramatically enhancing the two-photon uncaging cross-section ( δu ) by approximately 8-fold 2.

Table 1: Comparative Photophysical Properties of DNB-type NO Donors

| Compound | Absorption λmax (nm) | TPE Wavelength (nm) | Two-Photon Cross-Section ( δu ) | Linker Type |

| Flu-DNB | 322 | 720 – 735 | 0.12 GM | Amide |

| Flu-DNB-DB | 359 | 720 – 950 | 0.98 GM | Olefin |

*Measured at 720 nm. GM = Goeppert-Mayer units.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that any uncaging experiment must be structurally self-validating. You cannot assume NO release simply because the laser fired; you must prove it orthogonally in situ.

Protocol 1: In Vitro Subcellular NO Uncaging and Dual-Color Validation

Rationale: Flu-DNB emits green fluorescence, allowing confirmation of cellular distribution. By co-loading DAR-4M AM (a rhodamine-based fluorogenic NO probe), we create a dual-color system where green indicates the donor's presence and red confirms successful NO release. Step-by-Step Workflow:

-

Cell Preparation: Culture HCT116 cancer cells in glass-bottom dishes suitable for multiphoton confocal microscopy.

-

Co-Loading: Incubate cells with 10 μ M Flu-DNB for 24 hours. Wash with PBS, then load with 5 μ M DAR-4M AM for 30 minutes.

-

NOS Inhibition (Crucial Control): Pre-treat cells with L-NNA (an endogenous nitric oxide synthase inhibitor). Causality: This ensures any detected NO is strictly photochemically derived, eliminating false positives from endogenous enzymatic activity.

-

Focal Irradiation: Use a multiphoton confocal microscope equipped with a Ti:Sapphire femtosecond laser. Target a specific subcellular region of interest (ROI) and irradiate at 720 nm (for Flu-DNB) or 950 nm (for Flu-DNB-DB) for 0.5 seconds.

-

Image Acquisition: Capture pre- and post-irradiation images. Validate the localized increase in red fluorescence (DAR-4M) strictly within the irradiated ROI.

Protocol 2: In Vivo Spatiotemporal Vasodilation Assay

Rationale: To prove physiological relevance, the released NO must trigger a downstream biological cascade, such as smooth muscle relaxation. Step-by-Step Workflow:

-

Surgical Prep: Under anesthesia, create a cranial window and expose the dura in a murine model.

-

Administration: Superfuse the exposed brain surface with artificial cerebrospinal fluid (ACSF) containing Flu-DNB.

-

TPE Irradiation: Target the walls of specific cerebral microvessels with a 735 nm near-infrared pulse laser.

-

Physiological Readout: Monitor vessel diameter in real-time. Successful NO release is validated by transient, localized vasodilation restricted entirely to the irradiated focal plane 3.

Fig 2. Self-validating experimental workflow for spatiotemporal NO uncaging and detection.

Mechanistic Assays & Orthogonal Validation

To rigorously quantify and validate the NO release mechanism in cell-free systems, two orthogonal analytical assays are standard practice:

-

ESR Spin Trapping: Utilizing the Fe-MGD (iron-N-methyl-D-glucamine dithiocarbamate) complex. Upon TPE irradiation of Flu-DNB, the characteristic three-line electron spin resonance (ESR) spectrum of the NO-Fe-MGD adduct confirms the presence of the free NO radical.

-

Griess Assay (NO₂⁻/NO₃⁻ Quantification): Because NO rapidly oxidizes in aerobic conditions, the total NO yield is quantified by measuring its stable breakdown products (nitrite/nitrate). A solution of 100 μ M Flu-DNB irradiated with a 720 nm pulse laser for 10 minutes yields quantifiable NO₂⁻/NO₃⁻ concentrations, verifying the photochemical conversion efficiency.

Conclusion

The rational design of Flu-DNB elegantly marries steric manipulation with non-linear optics. By forcing a twisted nitro conformation and appending a two-photon antenna, researchers can bypass the limitations of spontaneous NO donors and highly toxic UV-cleavable cages. This mechanism provides unprecedented 3D spatiotemporal control, making it an indispensable tool for mapping NO signaling pathways in neurobiology, vascular physiology, and oncology.

References

-

Hishikawa K, Nakagawa H, Furuta T, et al. "Photoinduced nitric oxide release from a hindered nitrobenzene derivative by two-photon excitation." Journal of the American Chemical Society. 2009. URL: [Link]

-

Nakagawa H, et al. "Fine Spatiotemporal Control of Nitric Oxide Release by Infrared Pulse-Laser Irradiation of a Photolabile Donor." ACS Publications. 2013. URL: [Link]

-

Nakagawa H. "Photocontrollable NO-releasing compounds and their biological applications." National Institutes of Health (PMC). URL: [Link]

Sources

Engineering Spatiotemporal Precision in Nitric Oxide Delivery: A Technical Whitepaper on Flu-DNB and Flu-DNB-DB Photolabile Donors

Nitric oxide (NO) is a ubiquitous gaseous signaling molecule orchestrating critical physiological processes, ranging from vasodilation to neurotransmission. However, its radical nature and extremely short half-life make studying its localized biological effects notoriously difficult. Traditional NO donors release the gas spontaneously upon dissolution, flooding the biological system and precluding any spatial or temporal control.

To solve this, researchers engineered Flu-DNB , a pioneering photolabile NO donor activated by Two-Photon Excitation (TPE). This whitepaper deconstructs the chemical architecture, mechanistic causality, and self-validating experimental protocols of Flu-DNB and its optimized successor, Flu-DNB-DB, providing a definitive guide for drug development professionals and application scientists.

Chemical Architecture and Mechanistic Causality

The design of Flu-DNB represents a significant leap in photopharmacology. It is the first account of a non-nitrosyl-chelated metal ion-containing NO donor that can be precisely controlled via the TPE technique[1]. The molecule is rationally divided into three functional domains:

-

The NO-Releasing Core: A highly hindered 2,6-dimethylnitrobenzene moiety. Upon absorbing photon energy, this derivative undergoes a rapid photoisomerization process, culminating in the cleavage and release of NO[1].

-

The Two-Photon Antenna: A fluorescein moiety. Fluorescein is a well-characterized fluorophore chosen specifically for its robust two-photon absorbing capabilities and its ability to yield fluorescence, which allows researchers to track the donor's subcellular localization[1].

-

The Linker: In the first-generation Flu-DNB, these two domains were connected via a styryl and weakly conjugated amide linker[1].

The Evolution to Flu-DNB-DB: Solving the Conjugation Bottleneck

While Flu-DNB successfully released NO upon 720 nm pulse laser irradiation, its release rate was limited by a relatively low two-photon cross-section ( δu )[1]. The structural bottleneck was the amide linker, which restricted π -electron delocalization across the molecule.

The Causality of Redesign: To overcome this, researchers synthesized Flu-DNB-DB . By replacing the amide bond with a simple carbon-carbon double bond (an olefin linker), they successfully extended the π -conjugation from the fluorescein core directly into the nitrobenzene ring[2][3]. This continuous electron delocalization lowered the energy gap for excitation, resulting in a pronounced red-shift in the absorption spectrum and a dramatic, ~8-fold amplification of the two-photon cross-section[2][3].

Structural evolution of Flu-DNB to Flu-DNB-DB and its NO release mechanism.

Quantitative Photophysical Data Profile

The structural modification from an amide to a double bond yielded highly measurable improvements in the compound's photophysical profile. The table below summarizes the quantitative causality between the chemical structure and its optical performance.

| Property | Flu-DNB (First Gen) | Flu-DNB-DB (Optimized) | Mechanistic Causality / Significance |

| Linker Architecture | Amide bond | C=C Double bond | The double bond extends π -conjugation across the entire molecular axis[2]. |

| Absorption Max ( λmax ) | 322 nm | 359 nm | Extended conjugation lowers the excitation energy requirement, causing a red-shift[3]. |

| Two-Photon Cross-Section ( δu ) | 0.12 GM (at 720 nm) | 0.98 GM (at 720 nm) | An ~8-fold increase drastically improves the efficiency of photon absorption under pulsed laser[2][3]. |

| TPE Activation Wavelength | 720 nm | 720 nm – 950 nm | Enables the use of 950 nm lasers, maximizing near-infrared (NIR) deep tissue penetration[2]. |

Self-Validating Protocol: Intracellular NO Uncaging

To utilize Flu-DNB-DB effectively in vitro, researchers must employ a self-validating experimental design. The following step-by-step protocol ensures that any observed biological effect is causally linked to the photolabile donor, eliminating false positives from endogenous cellular stress.

Objective

To achieve and verify spatiotemporally controlled NO release in cultured HCT116 cells using near-infrared (NIR) two-photon excitation.

Step-by-Step Methodology

Step 1: Cell Preparation & Endogenous NOS Inhibition

-

Action: Seed HCT116 cells in glass-bottom observation dishes. Pre-treat the cells with Nω -nitro-L-arginine (L-NNA).

-

Causality: L-NNA is a potent Nitric Oxide Synthase (NOS) inhibitor. By suppressing endogenous NO formation, you establish a strict, self-validating baseline. Any NO detected later is guaranteed to originate exclusively from the photolabile donor[4].

Step 2: Dual Co-loading of Donor and Reporter

-

Action: Incubate the cells with Flu-DNB-DB (the NO donor) and DAR-4M AM (a highly specific, cell-permeable fluorescent NO probe).

-

Causality: Flu-DNB-DB acts as the localized NO source. DAR-4M AM acts as the real-time reporter, reacting with NO to produce a highly fluorescent triazole derivative (excitation 559 nm). This dual-loading creates an immediate feedback loop to validate uncaging efficiency[5].

Step 3: Targeted Two-Photon Irradiation

-

Action: Mount the dish on a two-photon confocal microscope equipped with a femtosecond-pulse laser. Target a specific subcellular region of interest (ROI) and irradiate at 950 nm for 1 to 10 seconds.

-

Causality: Utilizing a 950 nm fs-pulse laser restricts the two-photon excitation strictly to the focal volume (femtoliter scale). This prevents off-target NO release in adjacent cells, achieving true 3D spatial resolution without the phototoxicity associated with single-photon UV-A excitation[2][3].

Step 4: Real-Time Validation and Imaging

-

Action: Capture fluorescence images of the DAR-4M AM signal immediately post-irradiation.

-

Causality: A localized, sharp increase in fluorescence exclusively within the irradiated ROI proves the successful, spatiotemporally confined release of NO, validating the entire system[3].

Self-validating experimental workflow for intracellular NO uncaging.

In Vivo Translation and Pharmacological Significance

The ultimate test of a photolabile donor is its efficacy in complex living tissues. The optimization of Flu-DNB into Flu-DNB-DB directly enabled advanced in vivo neurovascular studies.

Because biological tissues heavily scatter and absorb single-photon visible and UV light, deep-tissue NO delivery was historically impossible. By leveraging the 950 nm activation wavelength of Flu-DNB-DB, researchers can operate within the "tissue transparency window." When applied to a living mouse brain, femtosecond near-infrared pulse laser irradiation of predefined regions induced NO-release-dependent, transient vasodilation specifically at the irradiated site[4]. Crucially, photoirradiation in the absence of the donor yielded no effect, proving that the biological response was causally driven by the precisely controlled, two-photon-mediated release of NO[4].

References

-

Title: 2 Source: PubMed (nih.gov) URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVsgA3B5P50NuwwR0KfqhoEJbT2fBlDdAxkPqRC6FnqfXEXTTFRPSurqLppthAfi1Zik6hWJQJNQNKs1sQcb4E-UgZPakOyaksOh2QGHQEQR7x5GD37hvhBEQRWmuuGQS3mFo=

-

Title: 3 Source: PubMed Central (nih.gov) URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeSFU4Yh8IRZHoVUlSvN-XzH-ux2IAGgQU9GLc4eVO_OZfDB66IXLXyd-l-_kMSv01bi56UrWkuGzvUjA60p2QiL3Ih4oa_wvn-n1-KIGETrUS6S7SdjhXhNGVqsfdr8H_yiJLUGROUpDm1A==

-

Title: 1 Source: Journal of the American Chemical Society (acs.org) URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjzC9vWM771B48jqNxGJSAYrDmjUXfxKX20YjQsVWWNBX_GhSbaQihJ1rBjHEuFQRzIOsjFFvJvQnWK6FDKna1PF_hbmFySTskq7uPFYS9UNtpNqJeEssbu4_ITLOJFZyNjjFL

-

Title: 4 Source: ACS Publications (acs.org) URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpheXGmmU6rYmy79EVR3n_FGuG77veKg7a-NhBupJpEXhpfXA6HZc2sbzi4j-EfZVLGFmlfOE_hvIux8k5DLwTZgaN9aaZ_7liBKs-z1aMIKAE9PVT3mTojiomf8tyiJ98KMvc

-

Title: 5 Source: ResearchGate (researchgate.net) URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErw0-X2roDYgJJunwoGp87VxaRCVIZhNO19w2pwPgt1mV72RTbB1sQTIXvvFtGec6oGVfqH2OOhv1Za719NV73udxWGdZ0wylqJPxD8d1SML1-0A30lJBztmF-vQZVUjJovY3QeOV_XQeJ4F07p-TFCqOXrkVMe9Q8NBvOrdzZlIP_9nkMZASGyLMmgQ9tDaOdRijo6KF6BycGmV83XTG96S3407To18FO9pCJ30efVkzf19heACxxoqrLeVqKtAaGj_e5sBEY6XzQ0VyolJCbGRJjIqYGCXburx3a1otwaIeJnTZ4Ug==

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A double bond-conjugated dimethylnitrobenzene-type photolabile nitric oxide donor with improved two-photon cross section - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Precision Spatiotemporal Control of Nitric Oxide: A Technical Guide to 2,6-Dimethylnitrobenzene-Based NO Donors

Executive Summary

Nitric oxide (NO) is a pleiotropic signaling molecule responsible for regulating vasodilation, neurotransmission, and immune responses. Because NO is a highly reactive, short-lived free radical under ambient conditions, biological research and drug development require the use of exogenous donor molecules to generate NO in situ (1)[1]. Traditional donors (e.g., sodium nitroprusside, S-nitrosothiols) release NO spontaneously, lacking spatiotemporal control and often generating toxic byproducts like cyanide (2)[2].

To overcome these limitations, photo-triggered NO donors ("caged NOs") have been developed. Among these, 2,6-dimethylnitrobenzene (DNB) derivatives represent a paradigm shift in precision pharmacology, offering absolute stability in the dark and highly tunable NO release upon specific light irradiation (3)[3].

Mechanistic Principles: The Causality of Steric Hindrance

The defining feature of DNB-based NO donors is their unique structural geometry. In standard nitrobenzene, the nitro group is coplanar with the aromatic ring; upon photon absorption, this coplanar system harmlessly dissipates excitation energy without bond cleavage.

However, by introducing methyl groups at the 2 and 6 (ortho) positions, severe steric hindrance is created.

The Causality: This steric clash forces the nitro group into a highly twisted, non-planar conformation relative to the benzene ring (2)[2]. This pre-twisted geometry prevents energy dissipation via standard fluorescence or internal conversion. More importantly, it dramatically lowers the activation energy required for the photo-induced isomerization of the nitro group to a nitrite ester. Following this isomerization, the weak O-NO bond undergoes homolytic cleavage, releasing NO• and an oxyl radical (3)[3].

Fig 1. Photochemical mechanism of NO release from 2,6-dimethylnitrobenzene donors.

Evolution and Tuning of DNB Donors

Early DNB donors required UV-A irradiation, which is phototoxic to living cells and suffers from poor tissue penetration. To adapt these molecules for in vivo and clinical drug development, researchers extended the π-electron conjugated systems and incorporated antenna dyes (e.g., fluorescein, rhodamine) (1)[1].

-

Two-Photon Excitation (TPE): Compounds like Flu-DNB utilize a fluorescein antenna for TPE (e.g., via 720 nm femtosecond pulsed lasers). This non-linear optical process allows deep tissue penetration with minimal off-target phototoxicity (3)[3].

-

Organelle Targeting: By conjugating lipophilic cations (e.g., triphenylphosphonium in NBDNO or rhodamine in RpNO / Rol-DNB-pyr), DNB donors selectively accumulate in the mitochondria. This enables the precise induction of localized nitrosative stress and rapid mitochondrial fragmentation (4)[4].

Quantitative Comparison of DNB Donors

| Compound | Excitation Source | Target Organelle | Key Feature / Application |

| 4-Substituted DNB | UV-A (350-400 nm) | Non-specific | First-generation proof of concept; highly stable in dark. |

| Flu-DNB | TPE (720 nm laser) | Non-specific | Deep tissue penetration; utilizes fluorescein antenna. |

| NBDNO | Visible (Green light) | Mitochondria | Triphenylphosphonium targeting moiety. |

| RpNO / Rol-DNB-pyr | Visible (Green/Yellow) | Mitochondria | Rhodamine-tethered; induces mitochondrial fragmentation at 1 μM. |

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, any NO release must be empirically validated using orthogonal methods. Below are the definitive, self-validating protocols for quantifying DNB-mediated NO release.

Protocol 1: Electron Spin Resonance (ESR) Spin-Trapping (In Vitro)

Because NO is a transient radical, direct measurement is notoriously difficult. ESR using the Fe-MGD (N-methyl-D-glucamine dithiocarbamate) complex provides a self-validating trap.

-

Preparation: Prepare a 100 μM solution of the DNB donor in an aqueous/DMSO buffer.

-

Spin Trap Addition: Add Fe-MGD complex (typically 1-5 mM) to the solution.

-

Causality: The Fe-MGD complex specifically binds the transient NO• radical to form a highly stable paramagnetic [(MGD)2-Fe2+-NO] complex, preventing the NO from rapidly oxidizing into untraceable nitrites/nitrates.

-

-

Irradiation: Irradiate the sample with the target wavelength (e.g., 720 nm for Flu-DNB) for 5-10 minutes (3)[3].

-

Detection: Transfer the solution to an ESR spectrometer. A characteristic three-line spectrum (aN = 1.25 mT, giso = 2.04) definitively confirms NO generation (2)[2].

Protocol 2: Intracellular NO Detection via Fluorescence Microscopy

-

Cell Culture: Culture HCT116 colon cancer cells in appropriate media (4)[4].

-

Probe Loading: Incubate cells with 5 μM DAF-FM DA (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate) for 30 minutes.

-

Causality: The lipophilic diacetate form easily permeates the cell membrane. Once inside, intracellular esterases cleave the diacetate groups, trapping the probe inside the cell. The probe remains non-fluorescent until it reacts specifically with NO oxidation products to form a highly fluorescent benzotriazole derivative.

-

-

Donor Incubation: Wash the cells to remove excess probe and incubate with the targeted DNB donor (e.g., 1 μM Rol-DNB-pyr) (1)[1].

-

Uncaging & Imaging: Irradiate the cells with visible light (e.g., 3 minutes). Quantify the green fluorescence increase using confocal microscopy to validate intracellular NO release and subsequent mitochondrial fragmentation (1)[1].

Fig 2. Orthogonal experimental workflows for validating NO release from DNB donors.

References

-

Photoinduced Nitric Oxide Release from Nitrobenzene Derivatives Source: Journal of the American Chemical Society (ACS Publications), 2005. URL:[Link]

-

Photoinduced Nitric Oxide Release from a Hindered Nitrobenzene Derivative by Two-Photon Excitation Source: Journal of the American Chemical Society (ACS Publications), 2009. URL:[Link]

-

Photoinduced nitric oxide release from a nitrobenzene derivative in mitochondria Source: Bioorganic & Medicinal Chemistry Letters (PubMed), 2011. URL:[Link]

-

Visible Light-Controlled Nitric Oxide Release from Hindered Nitrobenzene Derivatives for Specific Modulation of Mitochondrial Dynamics Source: ACS Chemical Biology (ACS Publications), 2016. URL:[Link]

Sources

Spatiotemporal Control of Nitric Oxide Using Flu-DNB: A Technical Guide for Advanced Biological Applications

The Paradigm Shift in Nitric Oxide Delivery

Nitric oxide (NO) is a ubiquitous gasotransmitter that regulates critical physiological processes, including vasodilation, neurotransmission, and immune response. Historically, elucidating the precise paracrine signaling of NO has been hindered by its transient nature (half-life of seconds) and high diffusivity. Traditional NO donors (e.g., sodium nitroprusside, SNAP) release NO spontaneously upon dissolution, flooding the biological system and making it impossible to study localized, target-specific responses.

While first-generation photolabile NO donors (caged NO) introduced temporal control via single-photon ultraviolet (UV) excitation, they suffered from two fatal flaws for deep-tissue in vivo imaging:

-

Poor Spatial Resolution: Single-photon excitation occurs throughout the entire z-axis of the light path (a cone of excitation), lacking true 3D spatial confinement.

-

High Phototoxicity: UV light scatters heavily in biological tissue and induces severe cellular damage.

The development of Flu-DNB fundamentally resolved these limitations. By leveraging Two-Photon Excitation (TPE) via near-infrared (NIR) femtosecond lasers, Flu-DNB allows researchers to restrict NO release exclusively to a femtoliter-sized focal volume, achieving unprecedented 3D spatiotemporal control without heavy-metal toxicity1[1].

Photochemical Architecture & Causality of Mechanism

Flu-DNB is a purely organic molecule engineered with two distinct functional moieties: a fluorescein antenna and a 2,6-dimethylnitrobenzene (DNB) payload .

The Causality of Molecular Design

-

Why the Fluorescein Antenna? Fluorescein acts as a highly efficient two-photon absorbing chromophore. It also provides a secondary benefit: baseline fluorescence. This allows researchers to visually confirm the cellular distribution of the compound prior to initiating NO release.

-

Why the 2,6-Dimethylnitrobenzene Core? In standard nitrobenzenes, the nitro group is planar with the aromatic ring, which often leads to fluorescence quenching or inefficient photochemistry. The addition of methyl groups at the 2,6-positions creates severe steric hindrance. This forces the nitro group out of the aromatic plane. When excited, this twisted conformation causally drives a photoisomerization reaction, converting the nitro group into a nitrite ester. Subsequent homolytic cleavage of the N–O bond releases NO1[1].

Fig 1: Photochemical mechanism of NO release from Flu-DNB via Two-Photon Excitation.

Comparative Analysis: Flu-DNB vs. Flu-DNB-DB

While the original Flu-DNB compound is activated at 720 nm, continuous engineering led to the development of Flu-DNB-DB . By replacing the amide bond linking the fluorescein and DNB moieties with a carbon-carbon double bond, researchers extended the π -conjugation system.

Causality of the Double Bond: This extended conjugation lowers the energy required for excitation, shifting the optimal TPE wavelength deeper into the NIR spectrum (950 nm) and increasing the two-photon cross-section ( δu ) by nearly an order of magnitude. This allows for precisely controlled intracellular release of NO with laser pulses as short as 1 second2[2].

Quantitative Data Summary

| Property | Flu-DNB | Flu-DNB-DB | Traditional Metal-Nitrosyls |

| NO Release Moiety | 2,6-dimethylnitrobenzene | 2,6-dimethylnitrobenzene | Metal-nitrosyl complex |

| Antenna Linkage | Amide bond | Carbon-carbon double bond | Direct ligand binding |

| Optimal TPE Wavelength | 720 nm | 950 nm | Varies (Often UV/Visible) |

| Two-Photon Cross-Section ( δu ) | 0.12 GM | 0.98 GM | N/A (Often 1-photon only) |

| Biocompatibility | High (Metal-free) | High (Metal-free) | Low (Heavy metal cytotoxicity) |

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol utilizing Flu-DNB must be designed as a self-validating system. The following methodologies incorporate intrinsic controls to isolate the effects of exogenous NO release from laser artifacts or endogenous NO production.

Protocol A: In Vitro Subcellular NO Release Validation

This protocol verifies that NO is released exclusively at the focal point without diffusing to adjacent cells in a disruptive manner.

-

Cell Preparation: Culture HCT116 cells (or equivalent) in glass-bottom dishes.

-

Inhibitor Pre-treatment (Self-Validation Checkpoint 1): Treat cells with L-NNA (a nitric oxide synthase inhibitor) to completely suppress endogenous NO formation. This ensures any detected NO is causally linked to Flu-DNB3[3].

-

Probe Loading: Co-incubate cells with Flu-DNB (10 µM) and DAR-4M AM (a highly specific fluorescent NO probe).

-

Targeting: Utilize the baseline green fluorescence of the fluorescein moiety to identify a specific subcellular Region of Interest (ROI) (e.g., a mitochondrial cluster).

-

TPE Irradiation: Irradiate the ROI using a femtosecond pulse laser at 720 nm (for Flu-DNB) or 950 nm (for Flu-DNB-DB).

-

Observation (Self-Validation Checkpoint 2): Monitor DAR-4M fluorescence. A successful experiment will show a localized increase in DAR-4M fluorescence only within the irradiated cell, with neighboring cells remaining dark.

Protocol B: In Vivo Vasodilation & Microglial Chemoattraction

Flu-DNB allows researchers to manipulate blood vessels and microglia in living tissue, replacing the highly invasive microinjection of spontaneous NO donors3[3].

-

Surgical Preparation: Establish a cranial window in a living C57BL/6 mouse.

-

Administration: Administer Flu-DNB topically to the exposed brain tissue.

-

Baseline Imaging: Record the baseline diameter of the target blood vessel or the resting state of microglial processes using a two-photon microscope.

-

Targeted Irradiation: Apply femtosecond NIR pulse laser irradiation to a predefined ROI adjacent to the blood vessel or microglia.

-

Negative Control (Self-Validation Checkpoint): Irradiate a contralateral region without Flu-DNB administration. If vasodilation occurs here, it is a thermal artifact of the laser, not an NO-dependent response.

-

Measurement: Quantify the transient vasodilation or the chemoattraction (motility) of microglial processes toward the irradiated ROI.

Fig 2: In vivo workflow for spatiotemporal NO control in living mouse brain.

Conclusion

The transition from spontaneous, systemic NO donors to two-photon excitable photolabile donors represents a critical leap in chemical biology. By utilizing the sterically hindered 2,6-dimethylnitrobenzene core, Flu-DNB and its successor Flu-DNB-DB provide researchers with a metal-free, highly biocompatible tool. When coupled with rigorous, self-validating experimental designs, these compounds allow for the precise mapping of NO-dependent signaling pathways at both the subcellular and in vivo levels.

References

-

Photoinduced nitric oxide release from a hindered nitrobenzene derivative by two-photon excitation. Hishikawa K, Nakagawa H, Furuta T, Fukuhara K, Tsumoto H, Suzuki T, Miyata N. Journal of the American Chemical Society (2009). URL:[Link]

-

Fine spatiotemporal control of nitric oxide release by infrared pulse-laser irradiation of a photolabile donor. Nakagawa H, Hishikawa K, Eto K, Ieda N, Namikawa T, Kamada K, Suzuki T, Miyata N, Nabekura J. ACS Chemical Biology (2013). URL:[Link]

-

A double bond-conjugated dimethylnitrobenzene-type photolabile nitric oxide donor with improved two-photon cross section. Nakagawa H, Ieda N, Eto K, Namikawa T, Kamada K, Nabekura J. Bioorganic & Medicinal Chemistry Letters (2015). URL:[Link]

Sources

- 1. Photoinduced nitric oxide release from a hindered nitrobenzene derivative by two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A double bond-conjugated dimethylnitrobenzene-type photolabile nitric oxide donor with improved two-photon cross section - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fine spatiotemporal control of nitric oxide release by infrared pulse-laser irradiation of a photolabile donor - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Dark Stability of Flu-DNB: A Next-Generation Photocontrollable Nitric Oxide Donor

Executive Summary

Nitric oxide (NO) is a pleiotropic signaling molecule governing critical physiological processes, including vasodilation, neuromodulation, and immune response[1]. Historically, the therapeutic and experimental application of NO has been hindered by its radical nature and rapid half-life, necessitating the use of chemical NO donors. However, traditional donors often suffer from spontaneous, uncontrolled decomposition.

The development of Flu-DNB (a 2,6-dimethylnitrobenzene-based compound conjugated with a fluorescein moiety) represents a paradigm shift in spatiotemporal NO delivery[1]. By leveraging Two-Photon Excitation (TPE), Flu-DNB allows for pinpoint, 3D-controlled NO uncaging in deep tissues without the use of nitrosyl-chelated metal ions[2]. This technical guide dissects the structural causality behind Flu-DNB's exceptional dark stability, its pharmacokinetic profile, and the self-validating methodologies required for its experimental application.

Structural Chemistry & The Causality of Dark Stability

The most critical bottleneck in NO donor development is achieving dark stability —the ability of the compound to remain completely inert in the absence of a specific light trigger. Flu-DNB achieves this through precise steric engineering[1].

The Steric Twist Mechanism

Flu-DNB is built upon a 2,6-dimethylnitrobenzene core. The causality of its stability lies in the steric clash generated by the two methyl groups positioned adjacent to the nitro group.

-

Prevention of Spontaneous Cleavage: Under ambient, dark conditions, the robust covalent bonding of the nitro group prevents spontaneous homolytic cleavage[1].

-

Facilitation of Photoisomerization: When exposed to targeted photon energy, the steric hindrance forces the nitro group to twist out of the planar alignment with the benzene ring[1]. This twisted conformation is the energetic prerequisite that facilitates the photoisomerization of the nitro group into a nitrite ester[1].

-

Payload Release: Subsequent non-radiative relaxation and homolytic cleavage of the nitrite ester release the NO radical[3].

Fig 1. Mechanistic pathway of TPE-induced NO release from Flu-DNB.

Pharmacokinetics and Subcellular Localization

Understanding the biodistribution of Flu-DNB is essential for designing accurate in vitro and in vivo models.

Cellular Uptake and Distribution

Flu-DNB exhibits excellent membrane permeability. Upon incubation, the compound localizes primarily within the membrane compartments and hydrophobic regions of the cytoplasm [4]. Notably, while it penetrates the cell efficiently, it does not completely colocalize with mitochondria, indicating a non-specific distribution driven by its lipophilic physicochemical properties[4].

In Vivo Biodistribution

In murine models, when administered via artificial cerebrospinal fluid (ACSF) to the brain surface, Flu-DNB distributes effectively into the vessel walls to a depth of at least 100 μm[4]. This pharmacokinetic profile makes it an ideal candidate for studying localized vasodilation and microglial chemoattraction in living tissue[4].

Photophysical Evolution: Flu-DNB vs. Flu-DNB-DB

While Flu-DNB is highly effective, its two-photon uncaging cross-section ( δu ) is relatively low (0.12 GM at 720 nm)[5]. To optimize the compound for deeper tissue penetration and lower laser power requirements, researchers engineered Flu-DNB-DB [6].

The Causality of Enhanced Cross-Section: In Flu-DNB, the stilbene moiety is connected to the fluorescein moiety via an amide group. By replacing this amide bond with a simple olefin (carbon-carbon double bond) linker , researchers extended the π -conjugation across the entire molecule[3]. This extended conjugation lowers the energy gap, shifting the absorption maximum from 322 nm to 359 nm, and dramatically amplifying the two-photon decomposition cross-section by approximately 8-fold[3].

Table 1: Comparative Photophysical and Pharmacokinetic Profiling

| Parameter | Flu-DNB | Flu-DNB-DB |

| Structural Linker | Amide bond | Olefin (double bond) |

| Absorption Maximum ( λmax ) | 322 nm | 359 nm |

| Two-Photon Cross-Section ( δu ) | 0.12 GM (at 720 nm) | 0.98 GM (at 720 nm) |

| Optimal TPE Wavelength | 720 – 800 nm | 950 nm |

| Subcellular Localization | Cytoplasmic membrane / Hydrophobic regions | Cytoplasmic membrane / Hydrophobic regions |

| NO Release Trigger | UVA (325-385 nm) / NIR (720-800 nm) | Blue light (450-480 nm) / NIR (950 nm) |

Self-Validating Experimental Methodologies

To ensure scientific integrity, any protocol utilizing Flu-DNB must be designed as a self-validating system. The following methodology details the in vitro spatiotemporal uncaging of NO, incorporating necessary internal controls.

Protocol: In Vitro Spatiotemporal NO Uncaging via TPE

Rationale & Causality of Reagents:

-

DAR-4M AM: A cell-permeable fluorogenic probe. While Flu-DNB inherently emits green fluorescence (confirming uptake), DAR-4M AM reacts with NO oxidation products to emit red fluorescence. This dual-color system validates both donor presence and payload release[4].

-

L-NNA (Nω-Nitro-L-arginine): An inhibitor of endogenous Nitric Oxide Synthase (NOS). Pre-treating cells with L-NNA ensures that any detected NO is exclusively the result of photolabile uncaging, eliminating false positives from biological stress responses[4].

Step-by-Step Workflow:

-

Cell Preparation: Culture HCT116 cells (or target cell line) in appropriate media until 70-80% confluent.

-

Inhibitor Pre-treatment: Incubate cells with 100 μM L-NNA for 30 minutes to suppress endogenous NOS activity.

-

Probe Co-loading: Add Flu-DNB (or Flu-DNB-DB) and DAR-4M AM to the culture media. Incubate for 24 hours to allow for sufficient cytoplasmic membrane localization.

-

Washing: Wash the cells thoroughly with PBS to remove extracellular probes, ensuring that subsequent fluorescence signals are strictly intracellular.

-

Baseline Imaging: Using a confocal microscope, capture baseline images. Confirm Flu-DNB uptake via green fluorescence channel. Ensure minimal baseline red fluorescence.

-

Targeted Irradiation: Focus a femtosecond-pulse NIR laser (720-800 nm for Flu-DNB; 950 nm for Flu-DNB-DB) on a specific Region of Interest (ROI) within a single cell for 0.5 to 1.0 seconds.

-

Data Acquisition: Immediately capture post-irradiation images. A localized spike in red fluorescence (DAR-4M T) strictly within the irradiated ROI confirms successful, spatiotemporally controlled NO release.

Fig 2. Self-validating experimental workflow for spatiotemporal NO uncaging.

References

-

5, National Institutes of Health (NIH) / PMC. 2.7, Journal of the American Chemical Society (ACS Publications). 3.8, ACS Chemical Biology. 4.6, Bioorganic & Medicinal Chemistry Letters (PubMed).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photoinduced nitric oxide release from a hindered nitrobenzene derivative by two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. A double bond-conjugated dimethylnitrobenzene-type photolabile nitric oxide donor with improved two-photon cross section - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Precise Spatiotemporal Control of Intracellular Nitric Oxide (NO) Release Using Flu-DNB

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule regulating critical physiological processes, including vasodilation, neuromodulation, and immune defense. Standardizing the study of NO in biological systems has historically been hindered by the spontaneous decomposition of conventional NO donors, which lack spatial and temporal precision.

To overcome this, researchers have developed photolabile NO donors. Flu-DNB (a 2,6-dimethylnitrobenzene derivative conjugated with a fluorescein moiety) represents a breakthrough in this field, enabling highly localized NO release via Two-Photon Excitation (TPE)1[1]. By utilizing femtosecond near-infrared (NIR) pulse lasers, Flu-DNB allows researchers to trigger intracellular NO release at the subcellular level without the phototoxicity and poor tissue penetration associated with ultraviolet (UV) light2[2].

Mechanistic Pathway & Detection Strategy

The Flu-DNB system relies on a dual-component approach: a photolabile donor (Flu-DNB) and an intracellular NO-trapping probe (DAR-4M AM).

Upon TPE irradiation, the 2,6-dimethylnitrobenzene core of Flu-DNB undergoes photolysis, releasing NO. Simultaneously, the cell-permeable prodrug DAR-4M AM is hydrolyzed by intracellular esterases into its active form, DAR-4M. In the presence of molecular oxygen, DAR-4M reacts with the newly released NO to form DAR-4M T , a highly fluorescent adduct. This localized fluorescence provides direct, self-validating proof of successful spatiotemporal NO release.

Fig 1: Mechanism of TPE-induced NO release from Flu-DNB and intracellular detection via DAR-4M.

Quantitative Comparison: Flu-DNB vs. Flu-DNB-DB

To further enhance the two-photon cross-section (δu), a next-generation derivative, Flu-DNB-DB , was engineered by replacing the amide bond with a carbon-carbon double bond. This extended conjugation significantly improves photolysis efficiency under 950 nm irradiation3[3].

| Property | Flu-DNB | Flu-DNB-DB |

| Chemical Linker | Amide bond | Carbon-carbon double bond |

| Absorption Maximum (λmax) | 322 nm | 359 nm |

| Two-Photon Cross-Section (δu) | 0.12 GM (at 720 nm) | 0.98 GM (at 720 nm) |

| Optimal TPE Wavelength | 720 – 735 nm | 950 nm |

| Irradiation Time Required | ~10 minutes (bulk) | As little as 1 second (subcellular) |

| Primary Application | In vitro / In vivo (mouse brain) | High-precision subcellular NO release |

Experimental Protocol: Intracellular NO Release

This protocol outlines a self-validating workflow for executing and verifying intracellular NO release in cultured cells (e.g., HCT116 human colon cancer cells).

Fig 2: Step-by-step experimental workflow for intracellular NO release and imaging.

Step 1: Cell Preparation and Endogenous NOS Inhibition

-

Seed HCT116 cells in glass-bottom confocal imaging dishes and culture under standard conditions (37°C, 5% CO₂).

-

Treat the cells with L-NNA (Nω-nitro-L-arginine), a nitric oxide synthase (NOS) inhibitor.

-

Causality & Validation: Inhibiting endogenous NOS ensures a zero-background baseline. Any NO detected downstream is definitively proven to originate from the photolysis of Flu-DNB, establishing a rigorous self-validating system.

Step 2: Loading the NO Donor (Flu-DNB)

-

Add Flu-DNB (or Flu-DNB-DB) to the culture medium to a final concentration of 25 μM.

-

Incubate for 24 hours.

-

Verification Check: Observe the cells under a fluorescence microscope. The intrinsic fluorescein moiety of Flu-DNB emits green fluorescence, allowing you to visually confirm successful intracellular localization (primarily in cytoplasmic membrane compartments) prior to laser activation.

Step 3: Loading the NO Probe (DAR-4M AM)

-

Wash the cells gently with PBS to remove any extracellular Flu-DNB.

-

Add 10 μM of the fluorogenic NO probe DAR-4M AM to the cells and incubate for 30–60 minutes.

-

Causality & Validation: Washing removes extracellular donors, ensuring that subsequent photolysis only generates intracellular NO. DAR-4M AM easily permeates the cell membrane, where esterases cleave the acetoxymethyl (AM) groups, trapping the active DAR-4M inside the cell to await NO binding.

Step 4: Two-Photon Excitation (TPE) Irradiation

-

Transfer the dish to a confocal fluorescence microscope equipped with a femtosecond NIR pulse laser.

-

Define a specific Region of Interest (ROI) within a single cell.

-

Irradiate the ROI using the appropriate wavelength (735 nm for Flu-DNB; 950 nm for Flu-DNB-DB).

-

Causality & Validation: TPE relies on the simultaneous absorption of two lower-energy NIR photons. Because this only occurs at the exact focal point of the laser, NO release is restricted strictly to the 3D coordinates of the ROI.

-

Negative Control: Irradiate an adjacent cell treated with vehicle (DMSO) instead of Flu-DNB to confirm that the laser itself does not induce artifactual fluorescence or phototoxicity.

Step 5: Fluorescence Imaging and Quantification

-

Immediately post-irradiation, switch to the acquisition laser.

-

Excite the cells at 559 nm and collect emission in the 575–620 nm range to detect DAR-4M T.

-

Quantify the fluorescence intensity ratio ( FIafter/FIbefore ) specifically at the irradiated point versus adjacent non-irradiated areas. A sharp, localized spike in fluorescence confirms successful spatiotemporal NO release.

References

- Source: ACS Publications (Journal of the American Chemical Society)

- Source: PubMed (Bioorganic & Medicinal Chemistry Letters)

- Source: ACS Publications (Journal of the American Chemical Society)

Sources

in vivo application of Flu-DNB in mouse brain vasodilation

An Application Note and Protocol for the In Vivo Study of Mouse Brain Vasodilation using Dextran-Conjugated Fluorescent Dyes

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo application of dextran-conjugated fluorescent dyes for studying cerebral vasodilation in the mouse brain using two-photon microscopy.

Introduction: Decoding "Flu-DNB" and the Principle of In Vivo Vascular Imaging

The term "Flu-DNB" is not a standard nomenclature for a specific probe. Based on the context of "in vivo...mouse brain vasodilation," it is most likely a shorthand or typo for a Fluorescent Dextran-conjugate for Neurovascular imaging in the Brain . This guide will proceed under the expert assumption that the core task is to visualize and quantify blood vessel dynamics.

The primary method for this application involves intravenously injecting a high-molecular-weight dextran conjugated to a bright, stable fluorophore (e.g., FITC, Texas Red). This large molecule is retained within the blood vessels, effectively acting as a fluorescent plasma marker.[1][2] By imaging the brain through a surgically implanted cranial window, changes in the diameter of these fluorescently-labeled vessels—vasodilation and vasoconstriction—can be precisely measured over time.[1][3]

Two-photon excitation microscopy (2PEM) is the gold-standard imaging modality for this purpose.[4][5] Its use of longer wavelength infrared light allows for deeper penetration into the scattering brain tissue and confines fluorescence excitation to a tiny focal volume.[6][7][8] This minimizes phototoxicity and photobleaching, enabling stable, high-resolution imaging of fine vascular structures deep within the cortex for extended periods.[6][7][9] This guide provides protocols for both the foundational technique of measuring vessel diameter and an advanced application using a calcium-sensitive dye to investigate the underlying cellular mechanisms of vasodilation.

Core Application: Visualizing and Quantifying Cerebral Vasodilation

This section details the primary workflow for labeling the cerebral vasculature to measure stimulus-evoked or spontaneous changes in vessel diameter.

Scientific Principle

The principle relies on creating a high-contrast image of the blood plasma against the unlabeled brain parenchyma. A high-molecular-weight (e.g., 70 kDa or 150 kDa) fluorescent dextran is injected into the bloodstream, typically via the tail vein.[1][2][10] Due to its size, the dextran conjugate does not readily cross the blood-brain barrier (BBB) in a healthy animal, thus remaining within the vasculature for several hours and serving as a stable tracer.[2][11] Two-photon imaging of a cortical region of interest then reveals the morphology of arterioles, capillaries, and venules. Time-lapse imaging allows for the direct measurement of changes in the vessel lumen diameter, providing a quantitative readout of vasodilation.[3]

Experimental Workflow Overview

The overall process involves two key procedures performed on separate days: the implantation of a chronic cranial window for optical access, and the subsequent imaging session where the fluorescent dye is administered.

Caption: Simplified pathway of neurovascular coupling.

Protocol Considerations for Fluo-4 Dextran Loading

-

Preparation: Prepare Fluo-4 dextran (10,000 MW) at 10-20% w/v in sterile water or saline. [12]Due to the low resting fluorescence of Fluo-4, it is often co-injected with a calcium-insensitive red fluorescent dextran to help locate the injection site and filled cells. [12][13]

-

Injection:

-

This procedure requires a separate survival surgery, which can be combined with the cranial window implantation.

-

Under anesthesia and in a stereotaxic frame, a small burr hole is made over the target cortex.

-

A fine-tipped glass micropipette filled with the Fluo-4 dextran solution is lowered into the brain at a specific depth (e.g., 200-300 µm below the dura).

-

A very small volume (e.g., 20-50 nL) is pressure-injected slowly over several minutes. [12][13]

-

-

Incubation: The dye requires time to be taken up by cells and transported throughout their processes. Allow 1-5 days for recovery and dye distribution before imaging. [12][13]

-

Imaging: During the imaging session, use two separate detection channels on the two-photon microscope: one for the Fluo-4 dextran (green channel) and one for the intravascular tracer like Texas Red-dextran (red channel). This allows for simultaneous measurement of astrocytic Ca²⁺ signals and vessel diameter changes.

Trustworthiness and Causality: Key Experimental Insights

-

Why a Chronic Cranial Window? A chronic window is essential for longitudinal studies and allows the acute inflammation from the surgery to resolve, providing a more physiological baseline for vasodilation studies. [14][15]* Why High-Molecular-Weight Dextran? Lower MW dextrans (<40 kDa) can slowly extravasate, or leak, from the vessels, especially under inflammatory conditions. Using 70 kDa or larger dextrans ensures the signal remains confined to the vascular lumen for the duration of the experiment. [11]* Anesthetized vs. Awake Imaging: Anesthesia, particularly isoflurane, is a vasodilator and can significantly alter baseline vessel tone and dampen neurovascular coupling. [3]While technically more challenging, imaging in awake, habituated animals provides a more accurate representation of natural physiological responses. [3]* Data Interpretation: An increase in vessel diameter is a direct measure of vasodilation. When combined with Fluo-4 imaging, a rise in perivascular Ca²⁺ that precedes or coincides with the dilation provides strong evidence for a causal link in the neurovascular coupling pathway.

References

- Denk, W., Strickler, J. H., & Webb, W. W. (1990). Two-photon laser scanning fluorescence microscopy. Science, 248(4951), 73–76.

- Mostany, R., & Portera-Cailliau, C. (2008). Implantation of Cranial Imaging Window in Mouse Model. Journal of Visualized Experiments (JoVE).

- Svoboda, K., & Yasuda, R. (2006). Principles of Two-Photon Excitation Microscopy and Its Applications to Neuroscience. Neuron, 50(6), 823–839.

- Helmchen, F., & Denk, W. (2005). Deep tissue two-photon microscopy.

- Holtmaat, A., et al. (2009). Long-term, high-resolution imaging in the mouse neocortex through a chronic cranial window.

- Gage, G. J., et al. (2012). Implantation of a chronic cranial window for longitudinal imaging in awake mice. Journal of Visualized Experiments (JoVE), (63), e3718.

- Goldey, G. J., et al. (2014). Removable cranial windows for long-term imaging in awake mice.

- Kreitzer, A. C., & Regehr, W. G. (2000). Loading neurons with dextran-conjugated calcium indicators in intact nervous tissue. Current Protocols in Neuroscience, Chapter 2, Unit 2.9.

- Guo, Z. V., et al. (2014). A Chronic Cranial Window for Longitudinal Imaging of the Awake Mouse Brain. Journal of Visualized Experiments (JoVE), (90), e51781.

- Schummers, J., et al. (2004).

- Thermo Fisher Scientific. (n.d.).

- Wilt, B. A., et al. (2009). Two-Photon Excitation Microscopy and Its Applications in Neuroscience. Cold Spring Harbor Protocols, 2009(10).

- Drew, P. J., et al. (2010). Imaging Vasodynamics in the Awake Mouse Brain with Two-Photon Microscopy. JoVE (Journal of Visualized Experiments), (45), e2159.

- Oheim, M., et al. (2006). Principles of two-photon excitation microscopy and its applications to neuroscience. Journal of Neuroscience Methods, 156(1-2), 205-217.

- Regehr, W. G. (2012). Presynaptic Imaging of Projection Fibers by In Vivo Injection of Dextran-Conjugated Calcium Indicators. Cold Spring Harbor Protocols, 2012(4).

- APExBIO. (n.d.).

- Thermo Fisher Scientific. (n.d.).

- Proulx, S. T., et al. (2018). Fluorescent Tracers for In Vivo Imaging of Lymphatic Targets. Frontiers in Physiology, 9, 1297.

- Mota, R., & Portera-Cailliau, C. (2008). A Method for 2-Photon Imaging of Blood Flow in the Neocortex through a Cranial Window. Journal of Visualized Experiments (JoVE), (12), e766.

- Wikipedia. (n.d.). Fluo-4.

- Thermo Fisher Scientific. (n.d.).

- Kisler, K., et al. (2022). In vivo two-photon microscopy for studies of neurovascular coupling in rodents: a beginner's guide. Journal of Cerebral Blood Flow & Metabolism, 42(11), 1955-1974.

- Li, Y., et al. (2020). In vivo Two-Photon Imaging Reveals Acute Cerebral Vascular Spasm and Microthrombosis After Mild Traumatic Brain Injury in Mice. Frontiers in Neuroscience, 14, 188.

- Sutton, L. P., et al. (2015). Spontaneous neurotransmission signals through store-driven Ca2+ transients to maintain synaptic homeostasis. eLife, 4, e09262.

- Martin, G. V., et al. (2004). Novel fluo-4 analogs for fluorescent calcium measurements. Bioorganic & Medicinal Chemistry Letters, 14(24), 6049-6052.

- Zhou, A., et al. (2022). A deep learning approach for improving two-photon vascular imaging speeds. bioRxiv.

- Interchim. (n.d.).

- ResearchGate. (2018). I am looking for a recommendation. Anyone can advise a fluorescent dye for vessel imaging?.

- Thermo Fisher Scientific. (2013). Fluo-4 Calcium Imaging Kit Product Manual.

- Chen, B., et al. (2022). Ultrafast two-photon fluorescence imaging of cerebral blood circulation in the mouse brain in vivo. Proceedings of the National Academy of Sciences, 119(23), e2122004119.

- Zhou, A., et al. (2024). A Deep Learning Approach for Improving Two-Photon Vascular Imaging Speeds. Sensors, 24(3), 819.

- Egawa, G., et al. (2013). Intravital analysis of vascular permeability in mice using two-photon microscopy. Scientific Reports, 3, 1932.

- Egawa, G., et al. (2013). (PDF) Intravital analysis of vascular permeability in mice using two-photon microscopy.

- Choi, J. J., et al. (2011). Two-photon fluorescence microscopy study of cerebrovascular dynamics in ultrasound-induced blood–brain barrier opening. Journal of Cerebral Blood Flow & Metabolism, 31(3), 833–843.

- Thermo Fisher Scientific. (n.d.). Vascular Imaging. Thermo Fisher Scientific.

- Agilent Technologies. (2023).

- Pratt, S. J. P., et al. (2020). Mechanism of Fluo-4 cellular uptake. Biophysical Journal, 118(3), 543-555.

- Biotium. (2025).

- Zuccolo, E., et al. (2015). Two-photon Imaging of Intracellular Ca2+ Handling and Nitric Oxide Production in Endothelial and Smooth Muscle Cells of an Isolated Rat Aorta. Journal of Visualized Experiments (JoVE), (99), e52820.

- Kreitzer, A. C., & Regehr, W. G. (2000).

Sources

- 1. jove.com [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. Imaging Vasodynamics in the Awake Mouse Brain with Two-Photon Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Principles of two-photon excitation microscopy and its applications to neuroscience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two-Photon Excitation Microscopy and Its Applications in Neuroscience | Springer Nature Experiments [experiments.springernature.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Two-photon excitation microscopy and its applications in neuroscience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | In vivo Two-Photon Imaging Reveals Acute Cerebral Vascular Spasm and Microthrombosis After Mild Traumatic Brain Injury in Mice [frontiersin.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. web.uvic.ca [web.uvic.ca]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. jove.com [jove.com]

Application Note: Spatiotemporal Control of Nitric Oxide Release via Femtosecond Near-Infrared Pulse Laser Irradiation of Flu-DNB

Introduction & Mechanistic Overview

Nitric oxide (NO) is a pleiotropic signaling molecule governing critical physiological processes, including vasodilation, neuromodulation, and immune responses. Historically, investigating NO dynamics has been hindered by the spontaneous, uncontrolled degradation of traditional NO donors. To achieve high-resolution mapping of NO signaling, researchers require tools that offer precise spatiotemporal control over NO release.

Flu-DNB (a fluorescein-conjugated 2,6-dimethylnitrobenzene derivative) represents a breakthrough in photolabile NO donors. Unlike previous compounds that require cytotoxic ultraviolet (UVA) irradiation, Flu-DNB is engineered for Two-Photon Excitation (TPE) using a femtosecond near-infrared (NIR) pulse laser[1]().

The Causality of the Molecular Design

The efficacy of Flu-DNB relies on specific steric mechanics. The two methyl groups at the ortho-positions of the benzene ring create severe steric hindrance, forcing the nitro group out of the coplanar alignment with the aromatic ring. This twisted conformation elevates the ground-state energy of the molecule. When subjected to the high photon density of a femtosecond NIR laser (typically 720–735 nm), the molecule undergoes simultaneous absorption of two photons. The pre-existing structural tension significantly lowers the activation barrier for the photo-isomerization of the nitro group into a nitrite ester, which subsequently undergoes rapid homolytic cleavage to release NO[2]().

Because TPE probability is proportional to the square of the light intensity, excitation is exclusively confined to the focal point of the laser objective. This allows for true 3D subcellular targeting without out-of-focus phototoxicity.

Mechanistic pathway of Flu-DNB two-photon excitation and NO-dependent biological responses.

Photophysical Properties & Quantitative Data

To optimize uncaging efficiency, researchers developed a second-generation derivative, Flu-DNB-DB . By replacing the amide linker of Flu-DNB with a carbon-carbon double bond (olefin linker), the conjugation system was extended. This structural evolution dramatically increased the two-photon decomposition cross-section ( δu ) and shifted the optimal TPE wavelength deeper into the NIR window[3]().

Table 1: Comparative Photophysical Properties of DNB-Type NO Donors

| Property | Flu-DNB | Flu-DNB-DB | Causality / Significance |

| Linker Type | Amide Bond | C=C Double Bond | Extended conjugation in Flu-DNB-DB enhances electron mobility. |

| 1-Photon λmax | 322 nm | 359 nm | Red-shift confirms extended conjugation network. |

| Optimal TPE Wavelength | 720 – 735 nm | 720 – 950 nm | 950 nm allows deeper tissue penetration with minimal scattering. |

| 2-Photon Cross-Section ( δu ) | 0.12 GM (at 720 nm) | 0.98 GM (at 720 nm) | ~8x increase in uncaging efficiency per photon absorbed. |

| Fluorescence Emission | Green (~520 nm) | Green (~520 nm) | Allows tracking of the donor's cellular localization. |

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, any NO uncaging protocol must be self-validating. We achieve this by co-loading cells with DAR-4M AM , a highly specific, red-fluorogenic NO probe. Because Flu-DNB fluoresces green and DAR-4M AM fluoresces red upon reacting with NO, researchers can simultaneously visualize the localization of the donor and validate the localized release of NO without spectral overlap.

Experimental workflow for targeted NO uncaging and real-time fluorescence validation.

Protocol A: In Vitro Subcellular NO Uncaging (HCT116 Cells)

Step 1: Cell Preparation & Co-Loading

-

Seed HCT116 cells on a 35-mm glass-bottom dish and culture until 70-80% confluent.

-

Wash cells twice with Hank's Balanced Salt Solution (HBSS).

-

Prepare a loading solution containing 25 µM Flu-DNB (or Flu-DNB-DB) and 10 µM DAR-4M AM in HBSS. (Note: Maintain a final DMSO concentration below 0.5% to prevent solvent toxicity).

-

Incubate cells in the dark at 37°C for 30 minutes.

-

Wash cells three times with fresh HBSS to remove extracellular probes.

Step 2: Laser Calibration & Targeted Irradiation

-

Mount the dish on a confocal laser scanning microscope equipped with a mode-locked Ti:Sapphire femtosecond laser (e.g., 80 MHz repetition rate, ~75 fs pulse width).

-

Tune the laser to 735 nm for Flu-DNB (or 950 nm for Flu-DNB-DB).

-

Define a precise Region of Interest (ROI) within a single cell (e.g., a 2x2 µm square in the cytoplasm).

-

Irradiate the ROI for 0.5 to 1.0 seconds at a low transmissivity setting (e.g., 4-5% laser power) to prevent thermal damage.

Step 3: Real-Time Validation

-

Switch to standard confocal imaging mode.

-

Excite the DAR-4M AM probe at 559 nm and collect emission at 575–620 nm.

-

Expected Result: A sharp, localized increase in red fluorescence strictly confined to the irradiated ROI, confirming subcellular NO uncaging.

Protocol B: In Vivo Spatiotemporal NO Release in Murine Models

This protocol demonstrates the induction of transient vasodilation and microglial chemoattraction in living mouse brains[2]().

Step 1: Surgical Preparation

-

Anesthetize the mouse and perform a craniotomy to create a closed cranial window over the somatosensory cortex.

-

Superfuse the exposed cortical surface with artificial cerebrospinal fluid (aCSF).

Step 2: Flu-DNB Administration

-

Apply Flu-DNB (100 µM in aCSF) directly to the cranial window for 45 minutes to allow tissue penetration.

-

Wash the window thoroughly with dye-free aCSF to remove the background donor.

Step 3: In Vivo TPE Irradiation

-

Secure the animal under a two-photon microscope.

-

Identify a target arteriole or microglial process using background autofluorescence or transgenic fluorescent markers (e.g., CX3CR1-GFP mice for microglia).

-

Irradiate a defined ROI adjacent to the target structure using the Ti:Sapphire laser at 735 nm.

-

Expected Result: Immediate, localized vasodilation of the targeted arteriole, or directed extension of microglial processes toward the focal point of NO release within minutes.

Troubleshooting & Optimization Insights

-

Absence of Red Fluorescence (No NO Detection): Ensure that the Ti:Sapphire laser is actively mode-locking. Continuous-wave (CW) near-infrared light will not trigger two-photon excitation. The photon density required for the non-linear absorption of Flu-DNB strictly requires femtosecond pulsing.

-

Cellular Blebbing or Death Post-Irradiation: This indicates photothermal damage or plasma membrane breakdown due to excessive laser power. Causality: Water absorbs heavily above 900 nm. If using Flu-DNB-DB at 950 nm, you must strictly limit irradiation time (≤ 1 second) and laser power. Always run a control irradiation on cells loaded only with DAR-4M AM (no Flu-DNB) to ensure the laser parameters alone do not induce stress responses.

-

Poor Subcellular Localization: Flu-DNB is highly lipophilic and tends to partition into hydrophobic membrane compartments. If specific organelle targeting (e.g., mitochondria) is required, consider conjugating the DNB moiety to a targeting vector like triphenylphosphonium (TPP).

References

-

Nakagawa, H., et al. (2009). "Photoinduced Nitric Oxide Release from a Hindered Nitrobenzene Derivative by Two-Photon Excitation." Journal of the American Chemical Society. Available at:[Link]

-

Nakagawa, H., et al. (2013). "Fine Spatiotemporal Control of Nitric Oxide Release by Infrared Pulse-Laser Irradiation of a Photolabile Donor." ACS Chemical Biology. Available at:[Link]

-

Nakagawa, H., et al. (2015). "A double bond-conjugated dimethylnitrobenzene-type photolabile nitric oxide donor with improved two-photon cross section." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Application Note: Spatiotemporal Measurement of Flu-DNB NO Release Using the DAR-4M AM Fluorescent Probe

Target Audience: Researchers, biophysicists, and drug development professionals specializing in nitric oxide (NO) signaling, photopharmacology, and live-cell imaging.

Introduction & Mechanistic Synergy

Nitric oxide (NO) is a highly reactive, gaseous signaling molecule with pleiotropic functions in vasodilation, neuromodulation, and immune response. Due to its short half-life and rapid diffusion, studying the precise subcellular effects of NO requires tools that can deliver NO with high spatiotemporal resolution, coupled with probes that can detect it without artifactual interference [1].

This application note details the optimized protocol for pairing Flu-DNB (a photolabile NO donor activated by Two-Photon Excitation) with DAR-4M AM (a cell-permeable, photo-stable NO fluorescent indicator).

The Causality of Experimental Design: Why DAR-4M AM?

A critical challenge in photopharmacology is spectral crosstalk. Flu-DNB utilizes a 2,6-dimethylnitrobenzene core conjugated to a fluorescein moiety, which inherently emits green fluorescence (Ex: ~490 nm / Em: ~520 nm) [2]. If researchers use traditional NO probes like DAF-2 DA or DAF-FM DA (which also emit green fluorescence), distinguishing the NO signal from the donor's localization signal becomes impossible.

DAR-4M AM (Diaminorhodamine-4M acetoxymethyl ester) solves this causality dilemma. It emits in the orange/red spectrum (Ex: ~560 nm / Em: ~575 nm). Furthermore, DAR-4M AM exhibits an 840-fold fluorescence enhancement upon reacting with NO/O₂, and unlike DAF-2 DA, its fluorescence is completely independent of pH fluctuations above 4.0, making it robust for subcellular environments like lysosomes or ischemic tissues [3].

Mechanism of spatiotemporal NO release by Flu-DNB and intracellular detection via DAR-4M AM.

Quantitative Data & Reagent Selection

To ensure rigorous experimental design, the physical and photophysical properties of the chosen reagents must be aligned with the imaging hardware.

Table 1: Photophysical Properties of NO Probes

| Feature | DAR-4M AM | DAF-2 DA | DAF-FM DA |

| Excitation / Emission | ~560 nm / ~575 nm (Orange) | ~495 nm / ~515 nm (Green) | ~495 nm / ~515 nm (Green) |

| pH Stability Range | 4.0 – 12.0 | > 7.0 | > 6.0 |

| Autofluorescence Interference | Low (Red-shifted) | High | High |

| Compatibility with Flu-DNB | Optimal (No spectral overlap) | Poor (Severe overlap) | Poor (Severe overlap) |

Table 2: Photolabile NO Donors (Two-Photon Excitation)

| Donor | Activation Wavelength (TPE) | Two-Photon Cross-Section (δu) | Subcellular Localization |

| Flu-DNB [2] | 720 nm | 0.12 GM | Cytoplasmic / Hydrophobic regions |

| Flu-DNB-DB [4] | 950 nm | 0.98 GM | Cytoplasmic / Hydrophobic regions |

Expert Note: If your multiphoton system is optimized for longer wavelengths, upgrading from Flu-DNB to Flu-DNB-DB is highly recommended due to its superior two-photon cross-section at 950 nm, allowing for shorter irradiation times (as little as 1 second) [4].

Experimental Protocol

This protocol establishes a self-validating system for live-cell imaging of HCT116 cells (or similar adherent cell lines).

Reagent Preparation

-

DAR-4M AM Stock (5 mM): Dissolve 1 mg of DAR-4M AM in anhydrous DMSO. Aliquot and store at -20°C under inert gas. Avoid repeated freeze-thaw cycles [3].

-

Flu-DNB Stock (10 mM): Dissolve in anhydrous DMSO. Store in the dark at -20°C.

-

L-NNA Stock (100 mM): Dissolve N-ω-nitro-L-arginine (L-NNA) in water/DMSO. This is a critical NOS inhibitor used to validate the source of NO.

Cell Culture & Co-Loading

-

Seed HCT116 cells in 35-mm glass-bottom dishes and culture until 70-80% confluent.

-

Wash cells twice with phenol red-free Hank's Balanced Salt Solution (HBSS) or a neutral buffer (pH 7.4). Causality: Phenol red and BSA can quench or interfere with DAR-4M fluorescence.

-

Prepare the Co-loading Solution : Dilute DAR-4M AM to a final concentration of 10 µM and Flu-DNB (or Flu-DNB-DB) to 25 µM in phenol red-free HBSS.

-

Incubate the cells with the Co-loading Solution for 30 minutes at 37°C . Causality: This 30-minute window is mandatory to allow the AM ester to permeate the membrane and be fully hydrolyzed by intracellular esterases into the cell-impermeable, NO-reactive DAR-4M.

-

Wash the cells three times with fresh HBSS to remove any extracellular probe and donor. Replace with 2 mL of fresh HBSS.

Targeted Two-Photon Irradiation and Imaging

-

Transfer the dish to a confocal laser scanning microscope equipped with a femtosecond near-infrared (NIR) titanium-sapphire pulse laser.

-

Pre-scan (Baseline): Image the cells to establish baseline fluorescence.

-

Donor Localization: Ex: 488 nm / Em: 500–530 nm (Green).

-

Baseline NO: Ex: 559 nm / Em: 575–620 nm (Orange).

-

-

Irradiation: Define a Region of Interest (ROI) at the subcellular level (e.g., a specific 2 µm² area in the cytoplasm). Irradiate the ROI using the NIR pulse laser (720 nm for Flu-DNB, or 950 nm for Flu-DNB-DB) for 1 to 10 seconds depending on desired NO concentration.

-

Post-scan (Detection): Immediately capture time-lapse images using the 559 nm excitation laser to monitor the rapid increase in orange fluorescence (DAR-4M T formation) localized precisely at the irradiated site.

Experimental workflow for co-loading, targeted two-photon irradiation, and confocal imaging.

Building a Self-Validating System (Trustworthiness)

To ensure scientific integrity and prove that the observed DAR-4M T fluorescence is strictly derived from the photolysis of Flu-DNB—and not an artifact of laser-induced cellular stress—the following controls are mandatory :

-

The NOS Inhibition Control: Pre-treat a parallel dish of cells with 100 µM L-NNA (a nitric oxide synthase inhibitor) for 1 hour prior to the experiment [1]. Perform the exact same irradiation protocol. If fluorescence still increases, it confirms the NO is exogenous (from Flu-DNB), completely ruling out endogenous eNOS/iNOS activation by laser heat or stress.

-

The Dark Control (No Irradiation): Co-load cells with DAR-4M AM and Flu-DNB, but do not subject them to the NIR pulse laser. Monitor for 30 minutes. This validates the thermal stability of Flu-DNB in the dark.

-

The Vehicle Control (No Donor): Load cells with DAR-4M AM and an equivalent volume of DMSO (without Flu-DNB). Irradiate the ROI with the NIR laser. This proves that the laser itself does not cause autofluorescence or photobleaching artifacts in the DAR-4M AM channel [4].

References

-

Nakagawa, H., et al. (2013). Fine Spatiotemporal Control of Nitric Oxide Release by Infrared Pulse-Laser Irradiation of a Photolabile Donor. Journal of the American Chemical Society.[Link]

-

Nakagawa, H., et al. (2009). Photoinduced Nitric Oxide Release from a Hindered Nitrobenzene Derivative by Two-Photon Excitation. Journal of the American Chemical Society.[Link]

-

Goryo Chemical, Inc. DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) Product Information.[Link]

-

Ieda, N., et al. (2015). A double bond-conjugated dimethylnitrobenzene-type photolabile nitric oxide donor with improved two-photon cross section. Bioorganic & Medicinal Chemistry Letters.[Link]

UVA irradiation protocol for Flu-DNB in cultured HCT116 cells

UVA-Mediated Covalent Capture of Cellular Interactors of Small Molecules Using a Diazirine-Based Probe in HCT116 Cells

Introduction

Photo-affinity labeling (PAL) is a powerful technique to identify the cellular targets of small molecules and to elucidate their mechanism of action. This method utilizes a photo-reactive probe, often a modified version of the small molecule of interest, which upon activation with light, forms a covalent bond with its interacting proteins. This allows for the capture and subsequent identification of these proteins. Diazirines are a class of highly efficient photo-reactive groups that, upon irradiation with UVA light (typically 350-370 nm), generate highly reactive carbenes that can form covalent bonds with neighboring molecules.[1]

This application note provides a detailed protocol for the use of a hypothetical fluorinated, diazirine-containing, nitro-benzoxadiazole (Flu-DNB) photo-affinity probe for the covalent labeling of its interacting proteins in cultured human colorectal carcinoma (HCT116) cells. The protocol outlines the essential steps from cell culture and probe treatment to UVA irradiation and sample preparation for downstream proteomic analysis.

Disclaimer: The specific probe "Flu-DNB" is used here as a representative example of a fluorinated, diazirine-containing photo-affinity probe. Researchers should adapt this protocol based on the specific characteristics of their own probe.

Principle of the Method

The experimental workflow is based on the photo-activation of a diazirine-containing probe within living cells. The probe is first introduced to the HCT116 cells and allowed to engage with its cellular targets. Subsequently, the cells are exposed to a controlled dose of UVA light. The UVA energy triggers the diazirine ring to release nitrogen gas, generating a highly reactive carbene intermediate. This carbene then rapidly and indiscriminately inserts into nearby C-H or X-H bonds (where X is O, N, S), forming a stable covalent bond between the probe and its interacting protein.[2] Following covalent capture, the cells are lysed, and the probe-labeled proteins can be enriched and identified using various proteomic techniques, such as mass spectrometry.

Materials and Reagents

Cell Culture

-

HCT116 cells

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks and plates

Photo-crosslinking

-

Flu-DNB photo-affinity probe (or other diazirine-based probe)

-

Dimethyl sulfoxide (DMSO), sterile

-

UVA light source (e.g., 365 nm LED array or filtered mercury lamp)[6][7]

-

Radiometer for measuring UVA intensity

Lysis and Downstream Analysis

-

Lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Western blot apparatus and reagents

-

Antibodies for target validation (if applicable)

-

Reagents for click chemistry (if the probe contains an alkyne or azide handle)

-

Mass spectrometry-compatible reagents

Protocol

Part 1: HCT116 Cell Culture

-

Cell Maintenance: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% P/S in a humidified incubator at 37°C with 5% CO2.[3][4][5][8]

-

Subculturing: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.[4][5] Resuspend the cells in fresh medium and seed into new flasks or plates at a recommended seeding density of 2 x 10^4 cells/cm².[8]

-